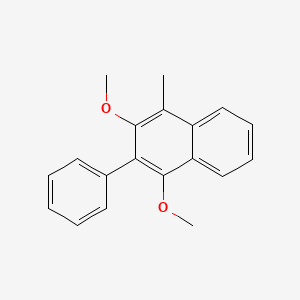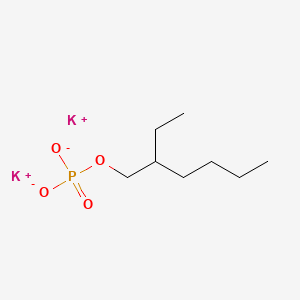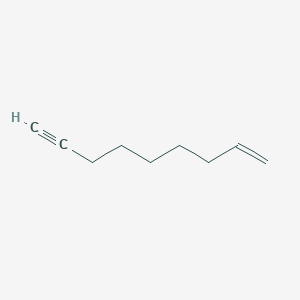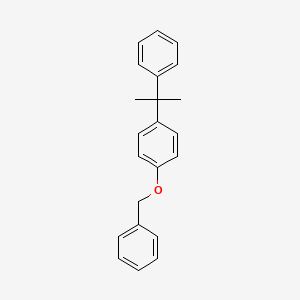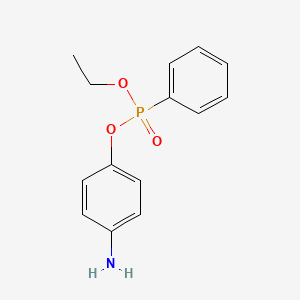
4-Aminophenyl ethyl phenylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminophenyl ethyl phenylphosphonate is an organophosphorus compound with the molecular formula C14H16NO3P. It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to an ethyl group and a phenylphosphonate moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminophenyl ethyl phenylphosphonate typically involves the reaction of 4-aminophenol with ethyl phenylphosphonate under specific conditions. One common method includes the use of a palladium catalyst, such as Pd(PPh3)4, to facilitate the cross-coupling reaction between H-phosphonate diesters and aryl halides . This reaction can be performed under microwave irradiation, which significantly reduces the reaction time to less than 10 minutes .
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the laboratory synthesis methods. The use of copper-catalyzed reactions with diaryliodonium salts at room temperature is one such method, which allows for high yields within a short reaction time . This method can be easily scaled up for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Aminophenyl ethyl phenylphosphonate undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives, such as brominated compounds.
Wissenschaftliche Forschungsanwendungen
4-Aminophenyl ethyl phenylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Aminophenyl ethyl phenylphosphonate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors. For example, its derivatives have been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine . This inhibition leads to an accumulation of acetylcholine at synapses, affecting neurotransmission.
Vergleich Mit ähnlichen Verbindungen
EPN (O-ethyl O-p-nitrophenyl phenylphosphonothionate): Similar in structure but contains a sulfur atom instead of an oxygen atom.
Phenylphosphonates: A broad class of compounds with similar phosphonate groups but different substituents on the phenyl ring.
Uniqueness: 4-Aminophenyl ethyl phenylphosphonate is unique due to the presence of the amino group, which imparts specific chemical reactivity and potential biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
67490-25-9 |
|---|---|
Molekularformel |
C14H16NO3P |
Molekulargewicht |
277.25 g/mol |
IUPAC-Name |
4-[ethoxy(phenyl)phosphoryl]oxyaniline |
InChI |
InChI=1S/C14H16NO3P/c1-2-17-19(16,14-6-4-3-5-7-14)18-13-10-8-12(15)9-11-13/h3-11H,2,15H2,1H3 |
InChI-Schlüssel |
XDJJXINPOGRUHL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C1=CC=CC=C1)OC2=CC=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



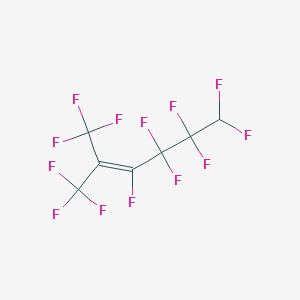
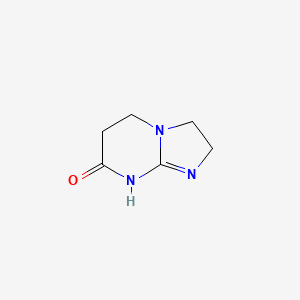
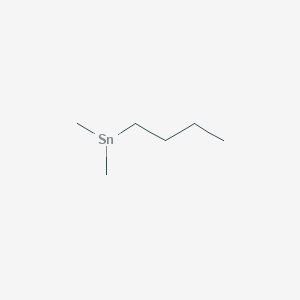

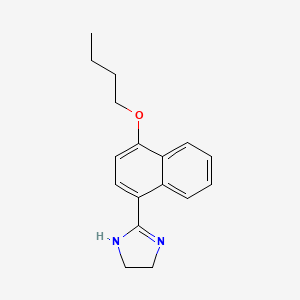
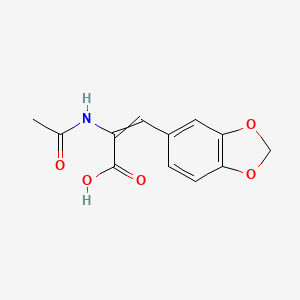
![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
